molecular formula C35H38N6O2 B8319691 Urea, N-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-[4-[6-(4-morpholinylmethyl)-3-pyridinyl]-1-naphthalenyl]-

Urea, N-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-[4-[6-(4-morpholinylmethyl)-3-pyridinyl]-1-naphthalenyl]-

Cat. No. B8319691
M. Wt: 574.7 g/mol
InChI Key: KAZMQKPLIPWQNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06753426B2

Procedure details

A solution of 5-(2,2,2-trichloroethoxycarbonyl)amino-3-t-butyl-1-p-tolylpyrazole (26 mmol), 1-amino-4-[6-(morpholin-4-ylmethyl)pyridin-3-yl]naphthalene (26 mmol), diisopropylethylamine (25 mmol) and DMSO (75 mL) is heated to 55-90° C. and held for 2-8 h. To this solution, ethyl acetate (100 mL) is added. The organic layer is washed with brine (4×50 mL), and dried over MgSO4. The solvent is removed under reduced pressure, and residue is crystallized from a suitable solvent such as acetonitrile (50 mL) at 0° C. The product is collected by filtration and recrystallized from a suitable solvent such as isopropanol and dried in vacuum to constant weight.
Quantity
26 mmol
Type
reactant
Reaction Step One
Name
1-amino-4-[6-(morpholin-4-ylmethyl)pyridin-3-yl]naphthalene
Quantity
26 mmol
Type
reactant
Reaction Step One
Quantity
25 mmol
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC(Cl)(Cl)CO[C:5]([NH:7][C:8]1[N:12]([C:13]2[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=2)[N:11]=[C:10]([C:20]([CH3:23])([CH3:22])[CH3:21])[CH:9]=1)=[O:6].[NH2:26][C:27]1[C:36]2[C:31](=[CH:32][CH:33]=[CH:34][CH:35]=2)[C:30]([C:37]2[CH:38]=[N:39][C:40]([CH2:43][N:44]3[CH2:49][CH2:48][O:47][CH2:46][CH2:45]3)=[CH:41][CH:42]=2)=[CH:29][CH:28]=1.C(N(C(C)C)CC)(C)C.CS(C)=O>C(OCC)(=O)C>[C:20]([C:10]1[CH:9]=[C:8]([NH:7][C:5]([NH:26][C:27]2[C:36]3[C:31](=[CH:32][CH:33]=[CH:34][CH:35]=3)[C:30]([C:37]3[CH:38]=[N:39][C:40]([CH2:43][N:44]4[CH2:45][CH2:46][O:47][CH2:48][CH2:49]4)=[CH:41][CH:42]=3)=[CH:29][CH:28]=2)=[O:6])[N:12]([C:13]2[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=2)[N:11]=1)([CH3:22])([CH3:21])[CH3:23]

Inputs

Step One
Name
Quantity
26 mmol
Type
reactant
Smiles
ClC(COC(=O)NC1=CC(=NN1C1=CC=C(C=C1)C)C(C)(C)C)(Cl)Cl
Name
1-amino-4-[6-(morpholin-4-ylmethyl)pyridin-3-yl]naphthalene
Quantity
26 mmol
Type
reactant
Smiles
NC1=CC=C(C2=CC=CC=C12)C=1C=NC(=CC1)CN1CCOCC1
Name
Quantity
25 mmol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
75 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer is washed with brine (4×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure, and residue
CUSTOM
Type
CUSTOM
Details
is crystallized from a suitable solvent such as acetonitrile (50 mL) at 0° C
FILTRATION
Type
FILTRATION
Details
The product is collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from a suitable solvent such as isopropanol
CUSTOM
Type
CUSTOM
Details
dried in vacuum to constant weight

Outcomes

Product
Details
Reaction Time
5 (± 3) h
Name
Type
Smiles
C(C)(C)(C)C1=NN(C(=C1)NC(=O)NC1=CC=C(C2=CC=CC=C12)C=1C=NC(=CC1)CN1CCOCC1)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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